molecular formula C18H26N4O4S2 B2783349 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole CAS No. 1797146-54-3

3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole

Cat. No. B2783349
CAS RN: 1797146-54-3
M. Wt: 426.55
InChI Key: KMMQMQNXBGFLOC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including isoxazole, thiazole, sulfonyl, and bipiperidin. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds such as 1,3,4-thiadiazoles and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines have been synthesized via reactions of hydrazonoyl halides .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole involves the inhibition of PIM1 kinase activity. This kinase is involved in the phosphorylation of various substrates, including proteins that regulate cell cycle progression and apoptosis. Inhibition of PIM1 by this compound leads to the suppression of these cellular processes, resulting in anti-tumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In addition to its anti-tumor effects, this compound has been shown to have anti-inflammatory effects in various cell types. It has also been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole in lab experiments include its specificity for PIM1 kinase, its potency, and its ability to inhibit the growth of various cancer cell lines. However, its limitations include its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the research on 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole. These include the optimization of its pharmacokinetic properties to improve its efficacy in vivo, the identification of its potential off-target effects, and the development of combination therapies that target multiple signaling pathways involved in cancer progression. Additionally, the use of this compound in the treatment of other diseases, such as inflammation and infections, should be explored.

Synthesis Methods

The synthesis of 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole involves several steps. The starting material is 4-(2-aminoethyl)thiazole, which is reacted with 1,4-dibromobutane to form 4-(bromobutyl)thiazole. This intermediate is then reacted with 1,4-bis(4-piperidinyl)butane to form 4-(4-(piperidin-1-yl)butyl)thiazole. The final step involves the reaction of this intermediate with 3,5-dimethyl-4-isoxazole sulfonic acid chloride to form the desired compound.

Scientific Research Applications

3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole has been extensively used in scientific research as a specific inhibitor of a protein kinase called PIM1. This kinase has been implicated in various cellular processes, including cell proliferation, survival, and differentiation. Inhibition of PIM1 by this compound has been shown to have anti-tumor effects in various cancer cell lines.

properties

IUPAC Name

3,5-dimethyl-4-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S2/c1-13-17(14(2)26-20-13)28(23,24)22-10-3-15(4-11-22)21-8-5-16(6-9-21)25-18-19-7-12-27-18/h7,12,15-16H,3-6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMQMQNXBGFLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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